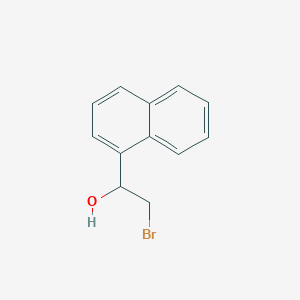
2-Bromo-1-(naphthalen-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C12H11BrO. This compound features a bromine atom attached to an ethan-1-ol group, which is further connected to a naphthalene ring. It is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-1-yl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of 2-bromo-1-(naphthalen-1-yl)ethane.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 2-bromo-1-(naphthalen-1-yl)ethanone.
Reduction: Formation of 2-bromo-1-(naphthalen-1-yl)ethane.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol
- 1-(Naphthalen-1-yl)ethan-1-ol
- 2-Bromo-1-(naphthalen-1-yl)ethanone
Uniqueness: 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom and the naphthalene ring makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
62222-39-3 |
|---|---|
Molecular Formula |
C12H11BrO |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-bromo-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2 |
InChI Key |
DIGGEHNKUXMBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


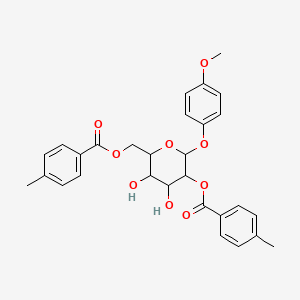

![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
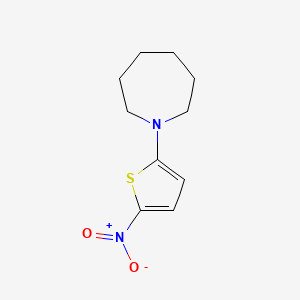
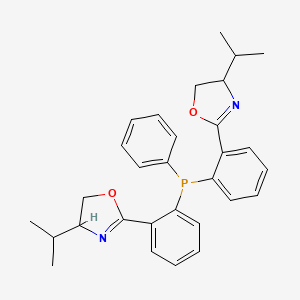
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
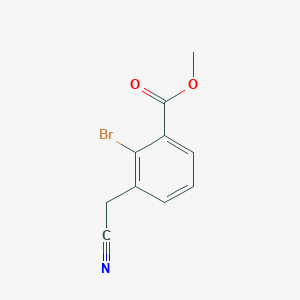
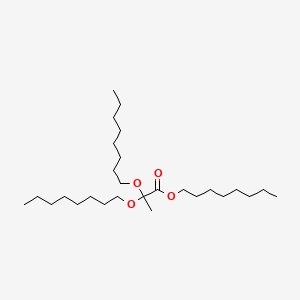
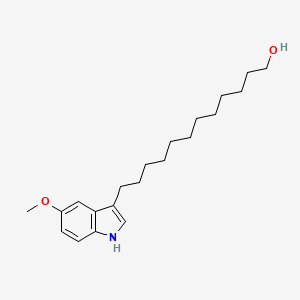
boranyl](/img/structure/B12517058.png)
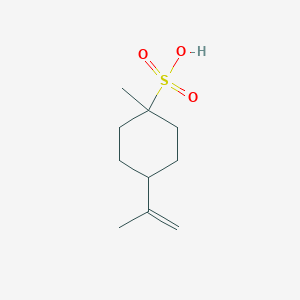
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
